

Comparative Efficacy of Antitumor Agent-152 in Drug-Resistant Cancer Cell Lines

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Compound of Interest

Compound Name: Antitumor agent-152

Cat. No.: B15586646

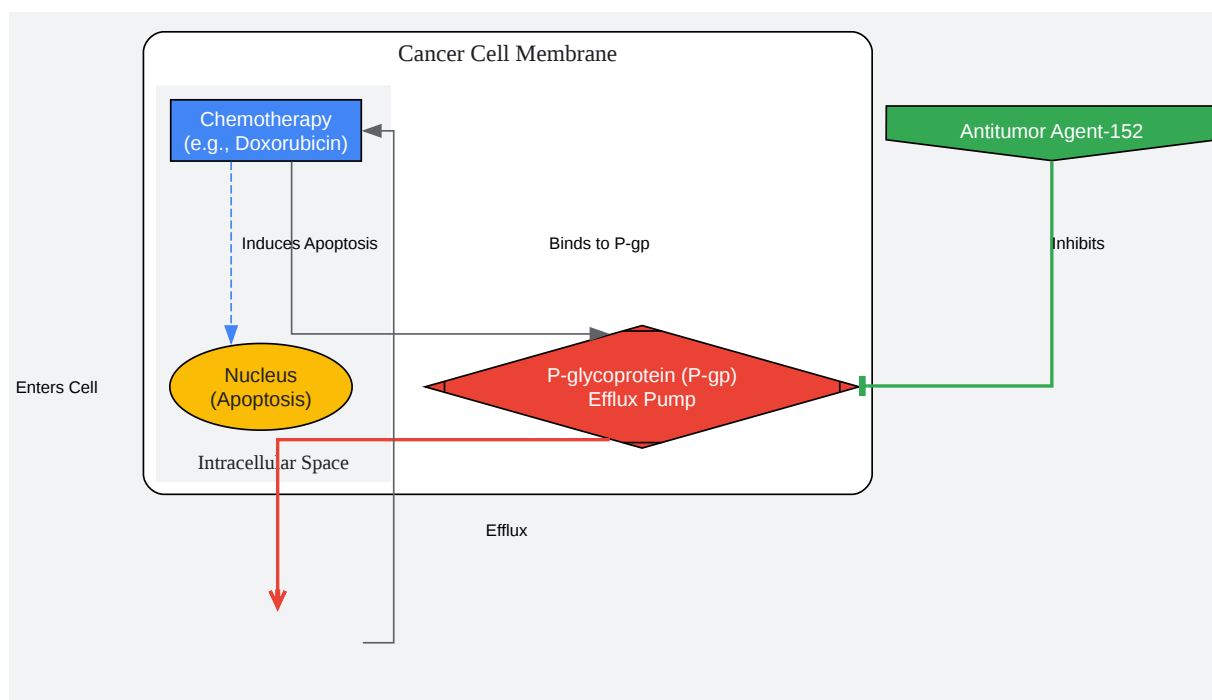
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This guide provides a comparative analysis of the novel **Antitumor agent-152** against conventional chemotherapeutic drugs in drug-resistant cancer cell lines. The data presented herein demonstrates the potential of **Antitumor agent-152** to overcome common mechanisms of multidrug resistance, offering a promising alternative for challenging cancer phenotypes.

Overview of Drug Resistance Mechanism

A prevalent mechanism of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1). These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic agents from the cancer cell, thereby reducing their intracellular concentration and therapeutic efficacy.

Antitumor agent-152 is a potent, third-generation P-gp inhibitor designed to restore cancer cell sensitivity to conventional chemotherapy.



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Caption: P-gp mediated drug efflux and inhibition by **Antitumor agent-152**.

Comparative In Vitro Efficacy

The efficacy of **Antitumor agent-152** was evaluated against standard chemotherapeutic agents, Doxorubicin and Paclitaxel, in both a drug-sensitive ovarian cancer cell line (OVCAR-8) and its multidrug-resistant counterpart (NCI/ADR-RES), which overexpresses P-gp.

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) was determined after 72 hours of drug exposure. A lower IC50 value indicates higher potency.

| Cell Line | Drug | IC50 (nM) | Resistance Fold |
|-----------------------------|-------------|-----------|-----------------|
| OVCAR-8 | Doxorubicin | 15 | - |
| (Sensitive) | Paclitaxel | 5 | - |
| Antitumor agent-152 | >10,000 | - | |
| NCI/ADR-RES | Doxorubicin | 3,500 | 233 |
| (Resistant) | Paclitaxel | 850 | 170 |
| Antitumor agent-152 | >10,000 | - | |
| Doxorubicin + 1µM Agent-152 | 25 | 1.7 | |
| Paclitaxel + 1µM Agent-152 | 10 | 2.0 | |

Note: **Antitumor agent-152** alone shows minimal cytotoxicity, as expected for a resistance modulator.

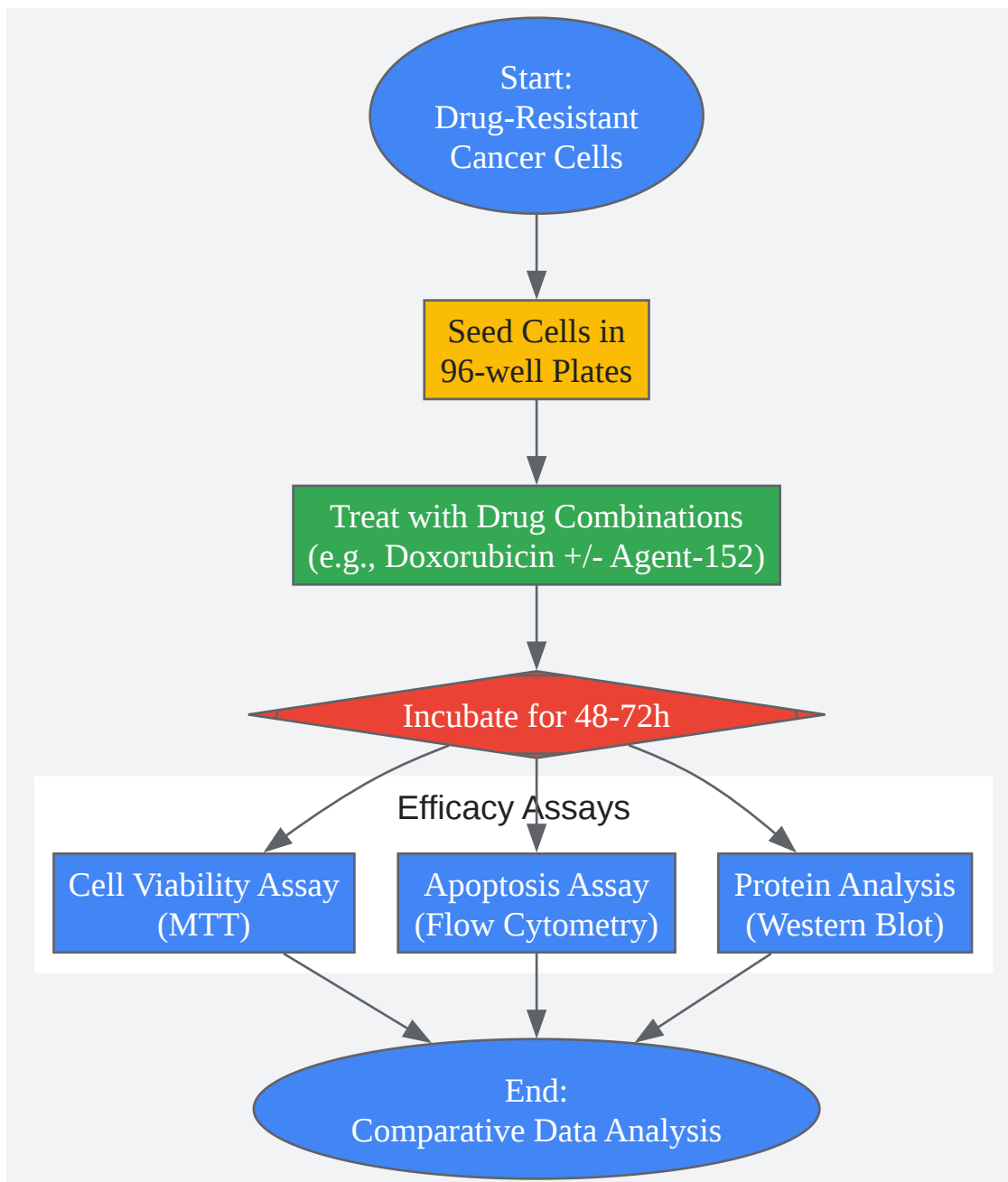
Apoptosis Induction

The percentage of apoptotic cells was quantified by Annexin V/PI staining after 48 hours of treatment.

| Cell Line | Treatment (Concentration) | Apoptotic Cells (%) |
|---|---------------------------|---------------------|
| NCI/ADR-RES | Vehicle Control | 4.5 |
| (Resistant) | Doxorubicin (500 nM) | 8.2 |
| Paclitaxel (100 nM) | 9.1 | |
| Antitumor agent-152 (1 µM) | 5.1 | |
| Doxorubicin (500 nM) + Agent-152 (1 µM) | 45.8 | |
| Paclitaxel (100 nM) + Agent-152 (1 µM) | 52.3 | |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.



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Caption: Workflow for in vitro evaluation of **Antitumor agent-152**.

Cell Viability Assay (MTT)

- **Cell Seeding:** Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
- **Drug Treatment:** Cells were treated with serial dilutions of Doxorubicin, Paclitaxel, or **Antitumor agent-152**, alone or in combination, for 72 hours.
- **MTT Addition:** 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium was removed, and 150 μ L of DMSO was added to each well to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance was measured at 570 nm using a microplate reader.
- **IC50 Calculation:** IC50 values were calculated using non-linear regression analysis from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining)

- **Cell Seeding & Treatment:** Cells were seeded in 6-well plates and treated with the indicated drug concentrations for 48 hours.
- **Cell Harvesting:** Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
- **Staining:** 5 μ L of FITC Annexin V and 5 μ L of Propidium Iodide (PI) were added to the cell suspension.
- **Incubation:** The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.
- **Flow Cytometry:** 400 μ L of 1X Binding Buffer was added to each tube, and samples were analyzed by flow cytometry within 1 hour. Early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells were quantified.

Conclusion

The experimental data strongly indicates that **Antitumor agent-152** effectively reverses P-glycoprotein-mediated multidrug resistance in the NCI/ADR-RES ovarian cancer cell line. While exhibiting minimal standalone cytotoxicity, its co-administration with conventional chemotherapeutics like Doxorubicin and Paclitaxel restores their potent pro-apoptotic and anti-proliferative effects. These findings underscore the potential of **Antitumor agent-152** as a valuable chemosensitizing agent in the treatment of drug-resistant cancers.

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